tert-Butyl(dichloromethyl)dimethylsilane

Catalog No.
S1898380
CAS No.
138983-08-1
M.F
C7H16Cl2Si
M. Wt
199.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl(dichloromethyl)dimethylsilane

CAS Number

138983-08-1

Product Name

tert-Butyl(dichloromethyl)dimethylsilane

IUPAC Name

tert-butyl-(dichloromethyl)-dimethylsilane

Molecular Formula

C7H16Cl2Si

Molecular Weight

199.19 g/mol

InChI

InChI=1S/C7H16Cl2Si/c1-7(2,3)10(4,5)6(8)9/h6H,1-5H3

InChI Key

IIGQYABNVUNASW-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)C(Cl)Cl

Canonical SMILES

CC(C)(C)[Si](C)(C)C(Cl)Cl

tert-Butyl(dichloromethyl)dimethylsilane is a colorless liquid that is typically used as an intermediate in organic synthesis. The presence of both chloromethyl and tert-butyl groups allows for diverse reactivity patterns, making it useful in various synthetic pathways. Its molecular structure features a tert-butyl group (a branched alkyl group) and two methyl groups attached to silicon, along with two chlorine atoms that can participate in nucleophilic substitution reactions .

As mentioned above, tert-BDMS acts as a derivatization reagent for proteins and peptides. Its mechanism involves the selective reaction of the dichloromethyl group with specific functionalities, most commonly thiols on cysteine residues. This modification alters the protein/peptide's solubility, volatility, and stability, making it more amenable to further analysis techniques like mass spectrometry [].

Precursor for Dichloromethyl Carbanion

One significant application of tert-BDMS is as a precursor for the dichloromethyl carbanion (Cl2CH⁻). This carbanion is a valuable intermediate in organic synthesis due to its nucleophilic character. tert-BDMS can be deprotonated using strong bases like lithium diisopropylamide (LDA) to generate the dichloromethyl carbanion in situ. The carbanion can then participate in various reactions, such as alkylation, allylation, and cyclization, leading to the formation of complex organic molecules [1].

Here's an example of tert-BDMS being used to generate a dichloromethyl carbanion for acylation [1]:

(CH3)3CSi(CH3)2CHCl2 + LDA → Cl2CH⁻ + (CH3)3CSi(CH3)2Li + CH4

(Dichloromethyl)trimethylsilane + Lithium diisopropylamide → Dichloromethyl carbanion + Lithium tert-butyldimethylsilyl + Methane

[1] Source: P. J. Stang, M. Han, Y. Lee, "Dicarbonylmetallates as Umpolung Synthons in Enolate Chemistry," Journal of the American Chemical Society, 1996, 118 (21), 5021-5028

  • Nucleophilic Substitution: The dichloromethyl group can be replaced by nucleophiles in reactions such as the formation of silanes or other organosilicon compounds .
  • Hydrolysis: In the presence of water, tert-butyl(dichloromethyl)dimethylsilane can hydrolyze to form silanol derivatives, releasing hydrochloric acid as a byproduct .
  • Formation of Organosilicon Compounds: It can react with various reagents to form more complex organosilicon structures, which are valuable in materials science and organic synthesis .

Several methods can be employed for synthesizing tert-butyl(dichloromethyl)dimethylsilane:

  • Chlorination Reaction: One common method involves the chlorination of dimethylsilane derivatives using chlorine gas or other chlorinating agents under controlled conditions. This process typically requires careful management of reaction parameters to achieve desired yields .
  • Reaction with Chloromethyl Methyl Dimethoxysilane: Another method includes reacting chloromethyl methyl dimethoxysilane with tert-butyl compounds under specific temperature and pressure conditions to yield tert-butyl(dichloromethyl)dimethylsilane .

tert-Butyl(dichloromethyl)dimethylsilane finds applications in:

  • Organic Synthesis: It serves as an important intermediate for synthesizing other organosilicon compounds.
  • Material Science: Due to its unique properties, it can be utilized in developing new materials, especially in coatings and sealants.
  • Pharmaceuticals: Potentially used in drug synthesis where organosilicon intermediates are required .

While specific interaction studies involving tert-butyl(dichloromethyl)dimethylsilane are scarce, general studies on similar organosilicon compounds indicate potential interactions with proteins and nucleic acids, suggesting possible applications in medicinal chemistry. Further research could elucidate specific interactions that may lead to novel applications or therapeutic agents.

Several compounds share structural similarities with tert-butyl(dichloromethyl)dimethylsilane. Here are some notable examples:

Compound NameChemical FormulaKey Features
tert-ButyldimethylchlorosilaneC₇H₁₈ClSiContains a single chlorine atom; used in synthesis.
ChloromethyldimethylsilaneC₄H₉ClSiLacks the tert-butyl group; simpler structure.
DimethyldichlorosilaneC₂H₆Cl₂SiTwo chlorine atoms; more reactive than tert-butyl compound.
MethyltrichlorosilaneCH₃Cl₃SiContains three chlorines; highly reactive.

Uniqueness: The presence of both tert-butyl and dichloromethyl groups distinguishes tert-butyl(dichloromethyl)dimethylsilane from other similar compounds, allowing for unique reactivity patterns and applications not found in simpler silanes.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

Tert-Butyl(dichloromethyl)dimethylsilane

Dates

Modify: 2023-08-16

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